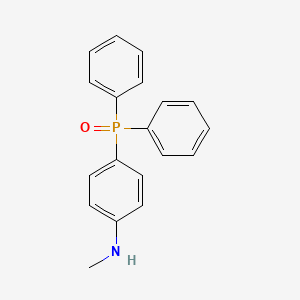

4-(Diphenylphosphoryl)-N-methylaniline

Description

Structure

3D Structure

Properties

CAS No. |

61564-25-8 |

|---|---|

Molecular Formula |

C19H18NOP |

Molecular Weight |

307.3 g/mol |

IUPAC Name |

4-diphenylphosphoryl-N-methylaniline |

InChI |

InChI=1S/C19H18NOP/c1-20-16-12-14-19(15-13-16)22(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3 |

InChI Key |

BVMPKGRZVSRMBB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Contextualization of Phosphine Aniline Hybrid Molecules in Organic and Inorganic Chemistry

Phosphine-aniline hybrid molecules belong to a broader class of aminophosphine (B1255530) compounds that have garnered considerable attention in both organic and inorganic chemistry. The interest in these molecules stems from the unique interplay between the phosphorus and nitrogen centers, which allows for fine-tuning of their electronic and steric properties. nih.gov

Phosphines, in general, are crucial ligands in organometallic chemistry and catalysis, primarily due to the good electron-donating ability of the phosphorus atom and the ease with which its properties can be modified. youtube.comlibretexts.org By incorporating an aniline (B41778) moiety, a nitrogen atom is introduced in proximity to the phosphorus, creating a "hybrid" ligand with distinct reactivity and coordination capabilities. In many aminophosphine ligands, coordination to metal centers occurs through the phosphorus atoms. The basicity of the amine nitrogen is often reduced due to pπ-dπ interactions between the nitrogen p-orbitals and the phosphorus d-orbitals. researchgate.net

The phosphine (B1218219) oxide functionality, as seen in 4-(Diphenylphosphoryl)-N-methylaniline, adds another dimension. While traditionally seen as byproducts of phosphine chemistry, phosphine oxides have been serendipitously discovered to be effective stabilizing ligands in their own right, particularly in palladium-catalyzed cross-coupling reactions. nih.gov They can serve as labile ligands that prevent catalyst decomposition. nih.gov This dual nature of the phosphine-aniline backbone, combined with the properties of the phosphine oxide group, makes these hybrids versatile tools for chemists.

Defining Structural Features and Electronic Configuration of 4 Diphenylphosphoryl N Methylaniline

The molecular architecture of 4-(Diphenylphosphoryl)-N-methylaniline dictates its chemical behavior. It consists of a central aniline (B41778) ring substituted at the nitrogen atom with a methyl group and at the para (4-position) with a diphenylphosphoryl [P(=O)(C₆H₅)₂] group.

Structural Parameters

Table 1: Expected Molecular Geometry Parameters for this compound based on Analogous Structures

| Parameter | Description | Expected Value Range |

|---|---|---|

| P=O Bond Length | The double bond between phosphorus and oxygen. | ~1.48 Å |

| P-N Bond Length | The single bond between phosphorus and the aniline nitrogen. | ~1.66 Å |

| P-C Bond Length | The bonds between phosphorus and the phenyl ring carbons. | ~1.80 Å |

Note: Data are extrapolated from the crystal structure of N-diphenylphosphoryl-4-bromoaniline and are for illustrative purposes. researchgate.net

Electronic Configuration

The electronic properties of this compound are a product of its constituent parts. The N-methylaniline fragment is an electron-donating group, which increases the electron density of the aromatic ring. Conversely, the diphenylphosphoryl group is generally considered electron-withdrawing due to the electronegativity of the oxygen atom and the nature of the P=O bond. Theoretical studies on phosphine (B1218219) oxides confirm that the P-O bond has significant σ- and π-contributions, the latter involving phosphorus 3d-orbitals. rsc.org

Computational chemistry methods, such as Density Functional Theory (DFT), are often used to model the electronic landscape of such molecules. mdpi.comresearchgate.net These studies can determine the distribution of electron density and map the molecular electrostatic potential, identifying electron-rich and electron-poor regions of the molecule. mtak.hu

Table 2: Predicted Electronic Properties of this compound

| Property | Description | Expected Influence of Substituents |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost electron-containing orbital. | Primarily located on the electron-rich N-methylaniline moiety. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost electron-empty orbital. | Likely centered on the electron-withdrawing diphenylphosphoryl group and the phenyl ring. |

| Energy Gap (HOMO-LUMO) | The energy difference between the HOMO and LUMO. | Influences the molecule's photophysical properties and reactivity. |

This electronic arrangement, with a clear separation of electron-donating and electron-withdrawing character, is a key feature driving its application in various research domains.

Overview of Principal Research Domains for 4 Diphenylphosphoryl N Methylaniline

Established Synthetic Routes to this compound

Traditional methods for synthesizing aryldiphenylphosphine oxides provide a foundational framework for obtaining this compound. These routes typically rely on the reaction of pre-existing aniline derivatives with a phosphorus-containing reagent or the modification of a functionalized N-methylaniline precursor.

A primary and well-established method for forming the P-C(aryl) bond is the transition metal-catalyzed cross-coupling reaction of diphenylphosphine (B32561) oxide with a suitably functionalized aniline derivative. This approach, often referred to as the Hirao coupling reaction, typically involves the use of an aryl halide or pseudohalide. In the context of synthesizing the target molecule, a common precursor would be a 4-halo-N-methylaniline (e.g., 4-bromo-N-methylaniline or 4-iodo-N-methylaniline).

The reaction is generally catalyzed by palladium or nickel complexes. The catalytic cycle involves the oxidative addition of the aryl halide to the metal center, followed by transmetalation with diphenylphosphine oxide (or its conjugate base) and subsequent reductive elimination to yield the desired aryldiphenylphosphine oxide product. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | dppf | Cs₂CO₃ | Toluene | 110 | 85-95 |

| NiCl₂(dppp) | None | K₂CO₃ | DMF | 130 | 70-85 |

| CuI | DMEDA | K₃PO₄ | Dioxane | 100 | 65-80 |

| This table presents typical conditions for Hirao-type coupling reactions for the synthesis of aryldiphenylphosphine oxides. Yields are representative and can vary based on the specific substrates and precise conditions. |

An alternative strategy involves starting with an N-methylaniline core that has been pre-functionalized at the 4-position to facilitate the introduction of the diphenylphosphoryl group. This can be achieved through several pathways.

One such method is the reaction of diphenylphosphinoyl chloride (Ph₂P(O)Cl) with an organometallic derivative of N-methylaniline. For instance, 4-bromo-N-methylaniline can be converted into its corresponding Grignard reagent or organolithium species. Subsequent reaction with diphenylphosphinoyl chloride forms the P-C bond, yielding this compound after an aqueous workup. This method requires careful control of reaction conditions to avoid side reactions due to the reactive nature of the organometallic intermediates.

Another approach is a two-step sequence starting from tertiary diphenylphosphines. For example, methyldiphenylphosphine (B73815) can be quaternized with a 4-bromo-N-methylaniline derivative, which can be catalyzed by nickel in some cases. nih.govsemanticscholar.org The resulting phosphonium (B103445) salt can then undergo a reaction, such as a Wittig-type reaction with an aldehyde, which results in the formation of the tertiary phosphine oxide as a product rather than a byproduct. nih.govsemanticscholar.org

Exploration of Alternative Synthetic Approaches for Phosphorylated Anilines

Beyond the established routes, research continues into developing more efficient, atom-economical, and versatile methods for the synthesis of phosphorylated anilines. These explorations focus on novel catalytic systems and reaction designs.

The field of transition metal catalysis offers a broad playground for synthesizing molecules like this compound. While palladium-catalyzed Hirao coupling is common, other metals and coupling partners are being explored. Copper-catalyzed reactions, for example, provide a more economical alternative to palladium for P-C bond formation. nih.gov These reactions can couple diphenylphosphine oxide with aryl halides or even arylboronic acids. The use of arylboronic acids (a Suzuki-Miyaura type coupling) is particularly attractive due to the generally high stability and lower toxicity of boronic acid reagents.

The development of new phosphine ligands for the transition metals also plays a crucial role. mdpi.com Bulky and electron-rich ligands can enhance the efficiency of the catalytic cycle, allowing for lower catalyst loadings, milder reaction conditions, and broader substrate scope, including less reactive aryl chlorides.

| Metal Catalyst | Coupling Partner | Ligand | Key Advantages |

| Palladium | Aryl Halide/Triflate | Buchwald/Hartwig type | High efficiency, broad scope |

| Nickel | Aryl Halide | Bidentate phosphines | Lower cost than palladium |

| Copper | Aryl Halide/Boronic Acid | N,N-chelating ligands | Cost-effective, versatile partners |

| This table summarizes various transition metal-catalyzed approaches for the formation of Aryl-P(O) bonds. |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov While MCRs like the Kabachnik-Fields reaction are well-known for producing α-aminophosphonates from an amine, a carbonyl compound, and a P(O)H source, their direct application to form aryldiphenylphosphine oxides is less common. nih.govsurfacesciencewestern.com

The direct assembly of the this compound scaffold in a one-pot MCR is challenging. However, MCRs could be envisioned to build a complex aniline precursor which is then subjected to a phosphorylation step. For instance, a multi-component reaction could be designed to construct a functionalized aniline ring system, which is then coupled with diphenylphosphine oxide in a subsequent step. researchgate.net The development of novel MCRs that directly lead to the formation of a P-C(aryl) bond remains an active area of synthetic research. nih.gov

Yield Optimization and Purity Considerations in this compound Synthesis

Achieving high yield and purity is paramount in any synthetic procedure. For the synthesis of this compound, several factors must be carefully controlled.

In transition metal-catalyzed coupling reactions, the purity of the starting materials, particularly the aryl halide and diphenylphosphine oxide, is critical. The choice of base is also important; inorganic bases like cesium carbonate or potassium phosphate (B84403) are often effective. Reaction temperature and time must be optimized to ensure complete conversion while minimizing the formation of degradation products. Over-alkylation of the N-methylaniline nitrogen is a potential side reaction if harsh conditions or certain reagents are used.

Purification of the final product typically involves removing the catalyst residues and any unreacted starting materials or byproducts. Column chromatography on silica (B1680970) gel is a common method. orgsyn.org The polarity of the eluent system must be carefully chosen to achieve good separation. Recrystallization is another effective technique for obtaining highly pure crystalline product, which can be particularly useful for removing minor impurities that are difficult to separate by chromatography. orgsyn.org The choice of solvent for recrystallization is crucial and is determined empirically to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Common purification techniques include:

Flash Chromatography: Effective for separating the product from nonpolar impurities and catalyst residues.

Recrystallization: Excellent for obtaining high-purity crystalline material, especially for removing structurally similar impurities.

Washing/Extraction: Aqueous workups are essential to remove inorganic salts and water-soluble impurities before further purification.

Monitoring the reaction progress by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential for determining the optimal reaction time and minimizing byproduct formation.

Synthetic Challenges and Future Innovations in the Preparation of this Compound Class

The synthesis of this compound, while achievable through established chemical principles, presents several challenges that necessitate careful consideration of reaction conditions and reagent selection. Concurrently, the field of organophosphorus chemistry is continually evolving, with innovative approaches offering potential solutions to these synthetic hurdles and paving the way for more efficient and sustainable production of this class of compounds.

A primary challenge in the synthesis of functionalized triarylphosphine oxides lies in achieving high selectivity, particularly when multiple reactive sites are present in the molecule. For instance, during the N-methylation of the precursor (4-aminophenyl)diphenylphosphine oxide, the presence of the nucleophilic amino group and the electrophilic phosphorus center requires carefully controlled conditions to prevent unwanted side reactions. The choice of methylating agent and reaction parameters is crucial to ensure that methylation occurs exclusively at the nitrogen atom without affecting the diphenylphosphoryl group.

Another significant hurdle is the potential for catalyst inhibition or deactivation. Many modern synthetic methods for forming carbon-phosphorus and carbon-nitrogen bonds rely on transition metal catalysts, such as palladium or copper. nih.govnih.gov The phosphorus atom in the diphenylphosphoryl group can act as a ligand and coordinate to the metal center, potentially interfering with the catalytic cycle and reducing the efficiency of the desired transformation. Overcoming this requires the development of robust catalysts that are tolerant to the presence of phosphorus-containing functional groups.

Purification of the final product and intermediates can also be challenging. Organophosphorus compounds often exhibit high polarity and can be difficult to separate from reaction byproducts and residual catalysts using standard chromatographic techniques. This necessitates the development of optimized purification protocols or synthetic routes that minimize the formation of impurities.

In response to these challenges, several future innovations are being explored in the field of organophosphorus synthesis. A major focus is the development of greener and more sustainable synthetic methods. researchgate.netrsc.org This includes the use of less toxic and more readily available starting materials, the replacement of hazardous solvents with more environmentally benign alternatives, and the design of catalytic systems that operate under milder reaction conditions with high atom economy. researchgate.net For instance, research is ongoing to replace traditional, often stoichiometric, reagents with catalytic amounts of more efficient and selective catalysts.

Furthermore, the development of novel catalytic systems for P-C bond formation is a key area of innovation. nih.govnih.gov This includes the design of new ligands for palladium and copper catalysts that can enhance their activity and selectivity in the synthesis of functionalized triarylphosphines and their oxides. mcmaster.ca Additionally, the use of alternative, more earth-abundant metals as catalysts is being investigated to reduce the reliance on expensive and rare precious metals.

The application of flow chemistry and other advanced process technologies also holds promise for the future synthesis of this compound class. Continuous flow reactors can offer better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. This technology can also facilitate the scaling up of production for industrial applications.

Ligand Design Principles and Chelation Properties of this compound

The efficacy of this compound as a ligand stems from a combination of factors inherent to its molecular structure. These include the nature of its donor atoms and the stereoelectronic effects that govern its interaction with metal centers.

Donor Atom Characteristics (Phosphoryl Oxygen, Amine Nitrogen)

This compound possesses two primary donor atoms: the oxygen of the phosphoryl group (P=O) and the nitrogen of the N-methylaniline moiety. The phosphoryl oxygen is a hard donor, exhibiting a strong affinity for hard metal ions. Conversely, the amine nitrogen is a softer donor, capable of coordinating with a broader range of metal centers. This dual-donor capability allows the ligand to act as a versatile chelating agent, potentially forming stable five- or six-membered rings with a metal ion. The presence of both hard and soft donor sites makes this ligand suitable for coordinating with a variety of transition metals.

Stereochemical and Electronic Factors Influencing Coordination Behavior

The coordination behavior of this compound is significantly influenced by stereochemical and electronic factors. The bulky diphenylphosphoryl group can introduce considerable steric hindrance around the metal center, which can affect the coordination number and geometry of the resulting complex. This steric bulk can also play a role in stabilizing low-coordinate metal complexes.

Electronically, the phosphoryl group is strongly electron-withdrawing, which can influence the electron density on the aniline nitrogen and, consequently, its donor strength. The interplay between the steric demands of the diphenylphosphoryl group and the electronic properties of the entire molecule dictates the ligand's preferred coordination mode and the stability of the metal complexes it forms.

Synthesis and Characterization of Metal Complexes Incorporating this compound

The versatile nature of this compound has enabled the synthesis of a wide array of metal complexes. The synthesis typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes with d-Block Transition Metals (e.g., Palladium, Cobalt, Nickel, Zinc)

Researchers have successfully synthesized complexes of this compound with various d-block transition metals. For instance, palladium(II) complexes have been prepared, which are of interest for their potential applications in catalysis. Similarly, complexes with cobalt, nickel, and zinc have been reported. The synthesis of these complexes is generally achieved by reacting the ligand with metal precursors like metal chlorides or acetates in solvents such as dichloromethane (B109758) or ethanol. mdpi.comnih.gov

| Metal | Typical Precursor | Coordination Mode |

| Palladium (Pd) | PdCl2, [Pd(allyl)Cl]2 | P,N-chelation |

| Cobalt (Co) | CoCl2 | P,N-chelation |

| Nickel (Ni) | NiCl2 | P,N-chelation |

| Zinc (Zn) | Zn(OAc)2 | P,N-chelation |

Spectroscopic and Structural Elucidation of Coordination Compounds (e.g., X-ray Diffraction, NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 31P NMR, is invaluable for characterizing the complexes in solution. nih.govresearchgate.net The coordination of the ligand to a metal center typically results in significant shifts in the NMR signals of the donor atoms and adjacent protons and carbons. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition. nih.gov

Investigation of Coordination Geometries and Oxidation States in Resulting Complexes

The coordination of this compound to metal centers can result in a variety of coordination geometries and oxidation states. The preferred geometry is often a consequence of the metal's electronic configuration, the steric bulk of the ligand, and the reaction conditions.

For d-block metals like palladium(II) and nickel(II), square planar or tetrahedral geometries are commonly observed. nih.gov In the case of zinc(II), which has a d10 electronic configuration, tetrahedral geometries are prevalent. The ligand can adapt its bite angle to accommodate the preferred geometry of the metal ion.

| Metal Complex | Typical Coordination Geometry | Metal Oxidation State |

| [Pd(4-DPNMA)Cl2] | Square Planar | +2 |

| [Co(4-DPNMA)2]Cl2 | Tetrahedral/Octahedral | +2 |

| [Ni(4-DPNMA)Cl2] | Tetrahedral | +2 |

| Zn(4-DPNMA)22 | Tetrahedral | +2 |

Note: 4-DPNMA is an abbreviation for this compound.

Mechanistic Insights into Ligand Exchange and Reactivity within Coordination Spheres

The exchange of ligands and the reactivity of the central metal atom are fundamental aspects of the coordination chemistry of this compound. The mechanisms governing these processes are intricately linked to the electronic and steric properties of the ligand itself, as well as the nature of the metal center and the surrounding solvent medium. While specific kinetic and thermodynamic data for ligand exchange reactions involving this compound are not extensively detailed in the currently available literature, a comprehensive understanding can be built by examining the general principles of ligand substitution in analogous phosphine- and amine-coordinated metal complexes.

Ligand exchange reactions at a metal center typically proceed through a spectrum of mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I). The interchange mechanism is further subdivided into dissociative interchange (Id) and associative interchange (Ia). The operative pathway is largely dictated by factors such as the electronic configuration and coordination number of the metal ion, the steric bulk of the ligands, and the nucleophilicity of the entering ligand.

In the context of complexes featuring this compound, the bulky diphenylphosphoryl and N-methylaniline moieties are expected to exert significant steric influence. This steric hindrance would likely disfavor an associative mechanism, which involves an increase in the coordination number in the transition state. Consequently, a dissociative or interchange mechanism is often more plausible for sterically congested complexes.

A dissociative (D) mechanism involves a two-step process where the leaving ligand first departs from the coordination sphere to form an intermediate with a lower coordination number. This is followed by the rapid coordination of the entering ligand. The rate of this reaction is primarily dependent on the concentration of the initial complex and is independent of the nature and concentration of the incoming ligand.

Rate = k[MLn]

An associative (A) mechanism , conversely, begins with the coordination of the entering ligand to form a higher-coordinate intermediate, followed by the departure of the leaving ligand. The rate of this pathway is dependent on the concentrations of both the metal complex and the entering ligand.

Rate = k[MLn][Y] (where Y is the entering ligand)

The interchange (I) mechanism is a concerted process where the entering ligand assists in the departure of the leaving ligand without the formation of a distinct intermediate. The degree of participation of the entering ligand in the transition state determines whether the mechanism is designated as associative interchange (Ia) or dissociative interchange (Id).

The electronic properties of this compound also play a crucial role. The phosphorus center of the diphenylphosphoryl group is a soft donor, favoring coordination to softer metal centers. The nitrogen atom of the N-methylaniline group is a harder donor. This hard-soft character can influence the lability of other ligands in the coordination sphere through effects like the trans effect and trans influence. The trans effect refers to the labilization of a ligand that is trans to another ligand, while the trans influence is a thermodynamic ground-state phenomenon related to the weakening of the bond trans to an influencing ligand. Ligands with strong σ-donor and π-acceptor capabilities, such as phosphines, are known to exhibit a strong trans influence.

While specific kinetic data for this compound is scarce, studies on similar phosphine-containing complexes provide valuable insights. For instance, the ligand exchange kinetics of tertiary phosphine complexes of nickel(II) and cobalt(II) have been investigated using proton magnetic resonance, revealing the influence of steric and electronic factors on the exchange rates.

The reactivity of the coordinated this compound ligand itself is also of interest. The presence of the P=O bond in the diphenylphosphoryl group and the N-H bond in the secondary amine analogue (or N-CH3 in the methylated form) provides potential sites for secondary reactions within the coordination sphere, such as hydrogen bonding interactions or reactions with external reagents.

To provide a clearer, though generalized, picture of the kinetic parameters that might be expected for ligand exchange in such systems, the following tables present hypothetical data based on trends observed for related phosphine and amine complexes.

Table 1: Hypothetical Rate Constants for Ligand Exchange via Different Mechanisms

| Mechanism | Entering Ligand | Metal Center | Rate Constant (k) [s⁻¹ or M⁻¹s⁻¹] | Activation Enthalpy (ΔH‡) [kJ/mol] | Activation Entropy (ΔS‡) [J/mol·K] |

| Dissociative (D) | Solvent | M(II) | 1 x 10⁻⁴ (s⁻¹) | 80 - 100 | +10 to +40 |

| Associative (A) | L' (strong nucleophile) | M(II) | 5 x 10² (M⁻¹s⁻¹) | 40 - 60 | -50 to -20 |

| Interchange (Id) | L' (weak nucleophile) | M(II) | 2 x 10⁻² (s⁻¹) | 60 - 80 | -10 to +10 |

| Interchange (Ia) | L' (strong nucleophile) | M(II) | 1 x 10³ (M⁻¹s⁻¹) | 30 - 50 | -70 to -40 |

Note: This table is illustrative and does not represent experimental data for this compound complexes.

Table 2: Influence of Ligand Properties on Reactivity

| Property of Ligand | Effect on Reactivity | Mechanistic Implication |

| Increased Steric Bulk | Decreases rate of associative pathways | Favors dissociative or Id mechanisms |

| Strong σ-donating ability | Strengthens M-L bond, may decrease lability | Can influence the trans effect/influence |

| π-acceptor capability | Can stabilize lower coordination numbers | May favor dissociative pathways |

Catalytic Applications Mediated by 4 Diphenylphosphoryl N Methylaniline and Its Complexes

Application as a Ligand in Homogeneous Catalysis

Ligands containing both phosphorus and nitrogen (P,N-ligands) are widely employed in homogeneous catalysis due to their unique ability to tune the electronic and steric environment of a metal center. acs.org The combination of a hard nitrogen donor and a soft phosphorus donor allows for the stabilization of various oxidation states of the metal during a catalytic cycle. acs.org The diphenylphosphoryl group in 4-(Diphenylphosphoryl)-N-methylaniline can act as a hemilabile ligand, where the oxygen atom can coordinate and de-coordinate from the metal center, potentially opening up a coordination site for substrate binding.

While specific studies on the application of this compound in asymmetric hydroalkoxylation are not extensively documented, the utility of related chiral phosphoryl compounds in stereoselective transformations is well-established. Chiral P,N-ligands are instrumental in a variety of metal-catalyzed enantioselective reactions. acs.orgnih.gov For instance, chiral aminophosphine (B1255530) ligands have been successfully used in ruthenium-catalyzed asymmetric hydrogenation of ketones, yielding chiral alcohols with good enantioselectivity.

In the context of hydroalkoxylation, chiral phosphoric acids, which contain a similar P=O motif, have emerged as powerful catalysts for enantioselective additions. Furthermore, the development of axially chiral P,N-ligands has led to high levels of asymmetric induction in numerous catalytic reactions, including hydroboration and allylic alkylations. acs.org The stereochemical outcome of these reactions is governed by the chiral environment created by the ligand around the metal center, which dictates the facial selectivity of substrate approach. The design of ligands where chirality is introduced at the phosphorus atom, the nitrogen substituents, or through an axially chiral backbone is a key strategy in asymmetric catalysis. researchgate.netchemrxiv.org

Organophosphorus compounds, including those with phosphoryl groups, can catalyze various nucleophilic addition reactions. The insertion of unsaturated molecules like isocyanates into metal-phosphorus bonds is a key step in catalytic cycles for hydrophosphinylation. nih.govacs.org In such reactions, the phosphorus compound can act as both a ligand and a reactant.

For the addition of N-H bonds to isocyanates, a catalyst's role is often to activate either the N-H bond of the amine or the C=N bond of the isocyanate. Phosphine (B1218219) oxides can function as Lewis bases, activating substrates through hydrogen bonding or other non-covalent interactions. acs.org Nucleophilic phosphine catalysis, in general, proceeds via the initial addition of the phosphine to an electrophile, generating a reactive zwitterionic intermediate that can then participate in subsequent reaction steps. acs.org For instance, the reaction of phenyl isocyanate with a lanthanide phosphide complex shows the insertion of the C=N bond into the La-P bond, forming a phosphaureate complex. nih.govacs.org This demonstrates the reactivity of the P-H bond (in its phosphinous acid tautomeric form) towards isocyanates, a process that can be facilitated by a metal center coordinated to a ligand like this compound.

Mechanistic Frameworks of Catalytic Cycles Involving this compound Ligands

Understanding the mechanistic pathway of a catalytic reaction is fundamental to optimizing its efficiency and selectivity. For catalysts incorporating aminophosphine or phosphine oxide ligands, the mechanism involves a series of steps including ligand exchange, oxidative addition, migratory insertion, transmetalation, and reductive elimination. nih.gov

The active catalytic species is the form of the catalyst that directly participates in the catalytic cycle. In many cross-coupling reactions catalyzed by palladium or nickel, a monoligated L1M(0) species is considered the active catalyst, generated from a precatalyst. nih.govacs.org For a ligand like this compound, coordination to a metal precursor such as Pd(OAc)2 or NiCl2 would generate a precatalyst. nih.govnih.gov This precatalyst can then be reduced in situ to form the active low-valent metal species.

The nature of the ligand (monodentate vs. bidentate, steric bulk) plays a crucial role in determining the ligation state of the active species. nih.gov For example, in Ni-catalyzed Suzuki-Miyaura coupling, monoligated Ni species are believed to accelerate the fundamental steps, while bisligated species can prevent catalyst deactivation. nih.gov Intermediates in the catalytic cycle, such as oxidative addition complexes (e.g., L1Pd(Ar)X) and transmetalation intermediates, are often transient and are studied using a combination of spectroscopic techniques (e.g., NMR) and computational methods. acs.org The hemilabile nature of the phosphoryl oxygen in this compound could facilitate the formation of coordinatively unsaturated intermediates crucial for substrate binding and subsequent reaction steps.

Kinetic studies are essential for elucidating reaction mechanisms and identifying the rate-determining step (RDS) of a catalytic cycle. Such studies typically involve monitoring the reaction progress over time under various conditions (e.g., changing catalyst, substrate, or ligand concentrations). For catalysis involving phosphine oxide ligands, kinetic analyses have been used to understand their role in stabilizing catalytic nanoparticles and influencing reaction rates. researchgate.netnih.gov

Evaluation of Catalytic Efficiency and Selectivity (e.g., Turnover Number, Turnover Frequency, Enantioselectivity)

The performance of a catalyst is evaluated based on its efficiency and selectivity. Key metrics include the turnover number (TON), turnover frequency (TOF), and, for asymmetric reactions, the enantioselectivity, typically expressed as enantiomeric excess (ee).

Turnover Number (TON) represents the total number of moles of substrate that one mole of catalyst can convert before becoming inactive.

Turnover Frequency (TOF) is the turnover per unit time (e.g., h⁻¹ or s⁻¹), indicating the speed of the catalyst.

Enantioselectivity measures the preference of a chiral catalyst to form one enantiomer over the other.

The efficiency of a catalyst is highly dependent on the ligand. For example, in Pd-catalyzed allylic alkylation, different axially chiral P,N-ligands can lead to significant variations in conversion and enantioselectivity. acs.org Similarly, in styrene dimerization, the structure of the P,N ligand affects both the activity and stability of the palladium catalyst. mdpi.com Large differences in both catalyst activity and enantioselectivity can be observed even between different diastereomers of the same chiral ligand. academie-sciences.fr

The following interactive table illustrates hypothetical data for a catalytic reaction, showing how changes in the ligand and reaction conditions can affect the catalytic performance.

Potential for Heterogenization and Supported Catalysis

The principles of green chemistry and the economic demands of industrial processes increasingly necessitate the development of catalysts that can be easily separated from the reaction mixture and reused multiple times. Homogeneous catalysts, while often exhibiting high activity and selectivity, suffer from challenges in recovery. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, offers a practical solution to this problem. For organophosphorus compounds like this compound and its metal complexes, several strategies for heterogenization can be envisioned based on established methodologies for similar phosphine-based catalysts.

The immobilization of phosphine ligands and their metal complexes is a well-explored field, providing a strong basis for the potential heterogenization of catalysts derived from this compound. The core strategies involve anchoring the catalyst to an insoluble support via covalent bonds or strong non-covalent interactions. This approach aims to combine the high efficiency of homogeneous systems with the practical advantages of heterogeneous catalysts, such as simplified product purification and catalyst recycling. mdpi.comresearchgate.netresearchgate.net

Immobilization Strategies and Support Materials

The structure of this compound offers multiple avenues for attachment to a solid support. The diphenylphosphoryl group itself or the aniline (B41778) moiety can be functionalized to create a covalent linkage to various materials. Common supports for phosphine-based catalysts include inorganic oxides like silica (B1680970), organic polymers, and porous materials such as metal-organic frameworks (MOFs).

Inorganic Supports (e.g., Silica): Silica is a widely used support due to its high surface area, mechanical stability, and tunable porosity. acs.org Phosphine ligands can be covalently grafted onto the silica surface, often through a silane-coupling reaction. researchgate.netnih.gov For instance, a derivative of this compound could be prepared containing a trialkoxysilane group, which can then be condensed with the surface silanol groups of silica. Studies on other phosphine-gold complexes supported on silica have demonstrated high reactivity and the ability to be recycled seven to eight times without loss of efficiency. researchgate.netnih.gov The direct adsorption of phosphine ligands onto silica surfaces has also been studied, indicating that even without covalent links, a strong interaction can occur, forming well-defined monolayers. rsc.orgnsf.govrsc.org

Polymeric Supports: Polymeric backbones, such as polystyrene or amphiphilic copolymers, provide a versatile platform for catalyst immobilization. chemrxiv.orgrsc.org The ligand can be incorporated into the polymer structure either by copolymerization of a vinyl-functionalized ligand monomer or by grafting the ligand onto a pre-formed polymer. researchgate.net Porous organic polymers (POPs) containing phosphine units have proven to be excellent supports for metal catalysts, such as palladium, for cross-coupling and carbonylation reactions. mdpi.comresearchgate.net These materials benefit from high surface areas and a robust framework that minimizes metal leaching, allowing for multiple catalyst reuse cycles with only minor loss of activity. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. They offer a highly ordered environment with tunable porosity. Phosphine-containing linkers can be incorporated into the MOF structure, creating a solid-state ligand that can coordinate to a secondary metal center. rsc.orgutexas.edu This method provides well-defined, isolated active sites and has been successfully used to create heterogeneous catalysts for reactions like hydroalkoxylation. utexas.edu

Performance of Analogous Supported Systems

While specific data on heterogenized this compound is not available, the performance of similar supported phosphine catalysts in various reactions provides a benchmark for its potential. For example, palladium catalysts supported on phosphine-functionalized polymers have shown excellent activity and recyclability in Suzuki-Miyaura and aminocarbonylation reactions.

The table below summarizes the performance of representative polymer-supported phosphine-palladium catalysts in Suzuki-Miyaura cross-coupling reactions, illustrating the high yields and recyclability that can be achieved through heterogenization.

| Support Material | Reaction | Catalyst Loading (mol%) | Yield (%) | Recycle Runs | Ref. |

|---|---|---|---|---|---|

| Porous Organic Polymer (POP) | Suzuki-Miyaura | 1 | >95% | 5 | mdpi.com |

| Triphenylphosphine-functionalized POP | Aminocarbonylation | 0.5 | 70-97% | 7 | researchgate.net |

| Amphiphilic Copolymer | Suzuki-Miyaura | Not specified | High | Not specified | chemrxiv.org |

Similarly, gold(I) complexes anchored to phosphine-based hyper-cross-linked polymers have been used for the hydration of alkynes, demonstrating the versatility of supported phosphine systems.

| Support Material | Reaction | Product | Yield (%) after 1st Run | Yield (%) after 6th Run | Ref. |

|---|---|---|---|---|---|

| Phosphine-based Hyper-Cross-Linked Polymer (HCP) | Hydration of Phenylacetylene | Acetophenone | 85% | 82% | acs.org |

These examples underscore the significant potential for developing robust, recyclable catalysts based on this compound. By anchoring this ligand or its metal complexes to a suitable solid support, it is plausible to create heterogeneous systems that retain high catalytic activity while allowing for straightforward recovery and reuse, thereby enhancing the economic and environmental viability of the catalyzed processes.

Computational and Theoretical Studies on 4 Diphenylphosphoryl N Methylaniline Systems

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For 4-(Diphenylphosphoryl)-N-methylaniline, this would involve calculating the potential energy of various spatial arrangements (conformers) that arise from the rotation around single bonds, such as the P-C, P-Ph, C-N, and N-CH₃ bonds. By identifying the conformer with the lowest energy, the most probable structure of the molecule at equilibrium can be predicted. This analysis would provide key data on bond lengths, bond angles, and dihedral angles.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of an atom to attract electrons (χ ≈ (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η ≈ (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons (ω = χ² / 2η).

These descriptors would provide a quantitative understanding of the reactivity of this compound.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. An MEP map for this compound would highlight the nucleophilic character of the oxygen atom of the phosphoryl group and the nitrogen atom of the aniline (B41778) moiety, as well as the electrophilic character of the phosphorus atom and the aromatic protons.

Simulations of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can simulate various spectroscopic techniques, providing valuable data for the characterization of molecules. researchgate.net

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. scielo.org.za Comparing the calculated shifts with experimental data can help in the structural elucidation and assignment of signals.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) spectrum. These calculations help in assigning specific vibrational modes (stretching, bending, etc.) to the experimental absorption bands. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. conicet.gov.arsapub.orguctm.edu This analysis provides information about the electronic transitions between molecular orbitals, such as π → π* and n → π* transitions, and the corresponding wavelengths of maximum absorption (λmax). scielo.org.za

Elucidation of Reaction Mechanisms and Transition States in Synthetic and Catalytic Processes

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For reactions involving this compound, either as a reactant or a ligand in a catalyst, DFT calculations can be used to map out the entire reaction coordinate. This involves identifying and characterizing the energies of reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction pathway, and its energy determines the activation energy and, consequently, the reaction rate. By locating and analyzing the geometry of transition states, a detailed understanding of the reaction mechanism can be achieved.

Computational Approaches for Rational Ligand Design and Catalyst Prediction

The structural and electronic properties of this compound suggest its potential use as a ligand in transition metal catalysis. Computational methods play a vital role in the rational design of new ligands and the prediction of their performance in catalytic cycles. By systematically modifying the structure of the parent ligand (e.g., by introducing different substituents on the phenyl rings) and calculating the properties of the resulting metal complexes, researchers can screen for ligands with improved catalytic activity, selectivity, and stability. This in silico approach can significantly accelerate the discovery of new and more efficient catalysts, reducing the need for extensive and time-consuming experimental synthesis and testing.

Advanced Characterization Techniques for Structural and Electronic Profiling of 4 Diphenylphosphoryl N Methylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

No published ¹H, ¹³C, or ³¹P NMR spectroscopic data for 4-(Diphenylphosphoryl)-N-methylaniline could be identified. This technique would be instrumental in elucidating the precise chemical environment of the hydrogen, carbon, and phosphorus atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

There is no high-resolution mass spectrometry (HRMS) data available for this compound. HRMS is essential for the unambiguous confirmation of the molecular formula by providing a highly accurate mass-to-charge ratio.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

A single-crystal X-ray diffraction study for this compound has not been reported. This powerful technique is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing.

Electronic Spectroscopy (UV-Vis) for Optical Properties and Coordination Environment

Published electronic spectroscopy (UV-Vis) data for this compound could not be located. UV-Vis spectroscopy is crucial for understanding the electronic transitions within the molecule and characterizing its optical properties.

Structure Activity Relationship Studies of 4 Diphenylphosphoryl N Methylaniline Derivatives and Analogues

Systematic Structural Modifications on the Phosphoryl Moiety

The diphenylphosphoryl group is a primary site for structural modification to modulate the ligand's electronic and steric characteristics. The two phenyl rings attached to the phosphorus atom can be systematically altered to influence the ligand's properties.

Electronic Effects: The electron-donating or electron-withdrawing nature of the phosphoryl group can be tuned by introducing substituents onto the para-positions of its phenyl rings. For instance, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density on the phosphorus atom. This enhanced electron-donating ability can strengthen the metal-ligand bond and influence the electronic properties of the metal center, which is often crucial for catalytic steps like oxidative addition. Conversely, electron-withdrawing groups (EWGs) such as trifluoromethyl (-CF₃) or nitro (-NO₂) decrease the electron density on the phosphorus atom, making the ligand a better π-acceptor. This can stabilize electron-rich metal centers. The electronic effect of phosphine (B1218219) ligands can be quantitatively measured by observing the CO stretching frequencies in metal carbonyl complexes, such as those of rhodium(I) or nickel(0).

Steric Effects: The steric environment around the metal center is a critical factor in controlling catalytic selectivity and activity. This can be adjusted by altering the substituents on the phenyl rings of the phosphoryl group. Replacing the phenyl groups with bulkier alkyl groups, such as tert-butyl, or introducing bulky substituents at the ortho-positions of the phenyl rings, significantly increases the steric hindrance. manchester.ac.uk This steric bulk can influence the coordination number of the metal complex, promote reductive elimination, and control the regioselectivity and enantioselectivity of catalytic reactions. berkeley.edu The Tolman cone angle is a common parameter used to quantify the steric bulk of phosphine ligands. manchester.ac.uk

Interactive Table: Hypothetical Effect of Phenyl Ring Substituents on Phosphoryl Moiety Properties

| Substituent (R) on P(C₆H₄-R)₂ | Electronic Effect | Expected Tolman Cone Angle (°θ) | Expected ν(CO) (cm⁻¹) in [Rh(L)₂(CO)Cl] |

|---|---|---|---|

| H | Neutral | ~145 | ~1965 |

| p-OCH₃ | Electron-Donating | ~145 | ~1960 |

| p-CF₃ | Electron-Withdrawing | ~145 | ~1975 |

| o-CH₃ | Electron-Donating / Sterically Bulky | ~160 | ~1962 |

Note: Data are representative examples based on established trends in phosphine ligand chemistry to illustrate structure-property relationships.

Investigation of Positional Isomers (e.g., ortho- and meta-substituted phosphine-anilines)

The position of the diphenylphosphoryl group on the N-methylaniline ring is a critical determinant of the ligand's coordination geometry and catalytic behavior. While the parent compound is substituted at the para-position (position 4), its ortho- (position 2) and meta- (position 3) isomers present distinct steric and electronic profiles.

Ortho-Isomer: Placing the bulky diphenylphosphoryl group at the ortho-position introduces significant steric hindrance around the nitrogen atom and the phosphorus donor atom. This steric crowding can favor the formation of specific coordination geometries and may lead to hemilabile behavior, where the nitrogen atom coordinates and dissociates more readily. This can be beneficial in catalytic cycles by opening up a coordination site for substrate binding. However, excessive steric bulk might also hinder the initial coordination of the ligand to the metal center.

A comparative analysis of isomeric ligands, such as phosphinopyrroles, has shown that the position of the phosphino (B1201336) group significantly affects the ligand's donor properties and the electronic characteristics of the resulting metal complexes. nih.gov A similar investigation of ortho-, meta-, and para-(diphenylphosphoryl)-N-methylaniline would be expected to reveal distinct activities and selectivities in catalysis.

Interactive Table: Comparison of Properties of Positional Isomers

| Isomer | Key Structural Feature | Expected Coordination Behavior | Potential Catalytic Advantage |

|---|---|---|---|

| ortho- | High steric hindrance near N and P atoms | May favor lower coordination numbers; potential for hemilability | High selectivity due to steric control |

| meta- | Intermediate steric hindrance; altered electronic communication | Standard coordination; electronic effects transmitted via induction | Different reactivity profile compared to ortho/para |

Correlation of Structural Changes with Ligand Performance in Coordination and Catalysis

The ultimate goal of SAR studies is to establish clear correlations between specific structural modifications and the performance of the ligand in coordination and catalysis. By systematically varying the ligand structure and measuring outcomes like reaction yield, turnover number (TON), turnover frequency (TOF), and selectivity (e.g., regioselectivity, enantioselectivity), predictive models can be developed. bris.ac.ukprinceton.edu

Coordination Properties: Structural changes directly impact coordination. For example, increasing the steric bulk of the phosphoryl group can lead to the formation of monoligated metal complexes instead of bisligated ones, which can be crucial for catalytic success. princeton.edu The electronic nature of the substituents affects the strength of the metal-phosphine bond; electron-rich phosphines generally form stronger sigma bonds, which can influence the stability and reactivity of the resulting complex.

Catalytic Performance: In catalysis, the effects are often multifaceted.

Activity: Electron-rich, bulky phosphines are often highly effective in cross-coupling reactions as they promote the rate-limiting oxidative addition step. For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, a 4-(diphenylphosphoryl)-N-methylaniline derivative with electron-donating methoxy groups on the phosphoryl phenyl rings might show a higher turnover frequency than the unsubstituted ligand.

Selectivity: Steric bulk is a key tool for controlling selectivity. A ligand with a sterically demanding ortho-substituent on the phosphoryl phenyl rings could create a chiral pocket around the metal center, leading to high enantioselectivity in asymmetric catalysis.

Stability: The ligand structure also affects the stability of the catalyst. Bulky groups can protect the metal center from decomposition pathways, leading to a longer catalyst lifetime and higher total turnover numbers.

By collecting and analyzing data from these systematic studies, it becomes possible to rationally design ligands with optimized steric and electronic properties tailored for a specific catalytic transformation.

Emerging Research Frontiers and Future Perspectives for 4 Diphenylphosphoryl N Methylaniline

Integration into Smart Materials and Responsive Systems

Smart materials, which respond to external stimuli such as light, heat, or electrical fields, are at the forefront of materials science innovation. The electronic properties inherent in 4-(Diphenylphosphoryl)-N-methylaniline make it a compelling building block for such systems.

The structure of this compound is analogous to donor-acceptor (D-A) type molecules that are highly sought after in organic electronics. beilstein-journals.org The diphenylphosphoryl group acts as a moderate electron acceptor, while the N-methylaniline group serves as an electron donor. This intramolecular charge transfer (ICT) character is fundamental to many photophysical phenomena.

Potential Applications in Smart Materials:

| Application Area | Potential Role of this compound | Key Properties Leveraged |

| OLEDs | Host material or dopant in emissive layers, particularly for Thermally Activated Delayed Fluorescence (TADF) devices. beilstein-journals.org | Intramolecular Charge Transfer, High Triplet Energy |

| Stimuli-Responsive Polymers | Functional monomer or additive to create polymers that respond to light (photo-switching) or changes in redox potential. | Reversible electronic state changes |

| Sensors | Component in chemical sensors where binding of an analyte modulates the compound's fluorescence or electronic properties. | Environmental sensitivity of ICT state |

Research into N,N-dimethylaniline functionalized polymers has demonstrated their utility in photoinduced polymerization, where the amino group plays a key role in initiating reactions upon light exposure. researchgate.net By analogy, polymers incorporating the this compound unit could be designed to exhibit tailored responses, opening avenues for applications in areas like self-healing materials or targeted drug delivery systems.

Exploration in Sustainable Chemical Processes

The principles of green chemistry—reducing waste, using renewable feedstocks, and designing energy-efficient processes—are guiding the future of chemical manufacturing. The synthesis and application of this compound can be viewed through this lens, presenting both challenges and opportunities.

The traditional synthesis of phosphine (B1218219) oxides often involves multi-step processes and the use of hazardous reagents. However, recent advancements in green chemistry offer more sustainable alternatives. Microwave-assisted organic synthesis, for example, has been shown to accelerate reactions and reduce the need for conventional solvents in processes like the Kabachnik-Fields reaction for preparing related organophosphorus compounds. researchgate.nettandfonline.com Another green approach is the development of catalyst-free synthetic methods, which simplifies purification and minimizes toxic waste. researchgate.net

Furthermore, the application of this compound derivatives in catalysis is a promising area for sustainable chemistry. Related bis(phosphino)aniline compounds have been effectively used as ligands in palladium-catalyzed cross-coupling reactions, which are crucial for the synthesis of pharmaceuticals and complex organic molecules. researchgate.net Designing catalysts based on this compound could lead to more efficient and selective chemical transformations, reducing energy consumption and byproduct formation.

Sustainable Approaches for this compound:

| Process | Green Chemistry Principle | Potential Benefit |

| Synthesis | Use of microwave irradiation, solvent-free conditions. tandfonline.com | Reduced reaction times, lower energy use, less solvent waste. |

| Synthesis | Development of catalyst-free reaction pathways. researchgate.net | Elimination of heavy metal catalysts, simplified purification. |

| Application | Use as a ligand in high-efficiency catalysis. | Increased reaction yields, lower catalyst loading, reduced waste. |

Advancements in Computational Prediction and High-Throughput Screening

The discovery and optimization of new materials can be dramatically accelerated through computational chemistry. Techniques like Density Functional Theory (DFT) are powerful tools for predicting the structural, electronic, and photophysical properties of molecules like this compound before they are ever synthesized in a lab. researchgate.net

Computational modeling can provide deep insights into the key parameters that govern the performance of this molecule in various applications. For instance, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the triplet energy level, and the reorganization energy—all critical factors for designing efficient OLED materials. nih.gov These predictive capabilities allow researchers to systematically modify the molecular structure (e.g., by adding different substituent groups) and screen for candidates with optimal properties in silico, saving significant time and resources.

High-throughput screening (HTS) methodologies, guided by computational predictions, can further streamline the discovery process. By creating a virtual library of derivatives of this compound, researchers can rapidly evaluate thousands of potential structures against a set of performance criteria. This approach is invaluable for identifying lead candidates for specific applications, from OLED emitters to specialized polymer building blocks.

Key Parameters Predicted by Computational Methods:

| Parameter | Relevance to Application | Computational Method |

| HOMO/LUMO Energies | Charge injection and transport in electronic devices. | Density Functional Theory (DFT) |

| Triplet State Energy (T1) | Suitability as a host material in phosphorescent or TADF OLEDs. | Time-Dependent DFT (TD-DFT) |

| Reorganization Energy | Charge mobility in organic semiconductors. | DFT |

| Absorption/Emission Spectra | Color and efficiency of light-emitting materials. | TD-DFT |

Interdisciplinary Applications and Collaborative Research Initiatives

The full potential of this compound will be unlocked through collaboration across diverse scientific disciplines. Its development sits (B43327) at the intersection of organic chemistry, polymer science, materials engineering, and computational science.

The journey from molecular design to functional device requires a multifaceted approach. Organic chemists are needed to devise efficient and sustainable synthetic routes. klinger-lab.de Polymer scientists can then incorporate the molecule as a functional building block into advanced polymeric architectures. Materials engineers are crucial for fabricating and testing devices, such as OLEDs or sensors, and for characterizing the material's performance. Throughout this process, computational chemists can provide theoretical guidance, helping to rationalize experimental results and predict new avenues for improvement.

Collaborative research initiatives that bring together experts from these fields are essential for accelerating progress. Such initiatives foster innovation by combining different perspectives and skill sets to solve complex challenges. The study of organophosphorus compounds, once focused on catalysis and agrochemicals, has expanded significantly into materials science, highlighting the need for interdisciplinary exploration. nih.govresearchgate.net The development of this compound as a platform molecule for advanced applications is a prime example of where such collaborative efforts can yield significant scientific and technological breakthroughs.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-(Diphenylphosphoryl)-N-methylaniline, and how can reaction parameters be optimized for higher yields?

- The compound is synthesized via multi-step pathways, including the Wittig reaction and Arbuzov-type reactions . For example, a Mannich reaction between N-methylaniline and formaldehyde forms an intermediate, which reacts with chlorodiphenylphosphine under Arbuzov conditions to introduce the diphenylphosphoryl group . Critical parameters include solvent choice (e.g., ethanol for Mannich reactions), temperature control (to prevent side reactions), and stoichiometric ratios of reactants. Yields can be improved by optimizing reaction time and purification methods (e.g., column chromatography).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- 1H NMR : A singlet at ~2.04 ppm corresponds to the N-methyl group, while aromatic protons appear as multiplet signals between 6.5–8.0 ppm .

- IR Spectroscopy : Stretching vibrations at ~1250 cm⁻¹ (P=O) and ~1590 cm⁻¹ (C-N) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragment ions (e.g., loss of diphenylphosphoryl groups) validate the molecular formula .

Q. How does the solubility and stability of this compound influence its handling in laboratory settings?

- The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Stability tests under inert atmospheres (N₂) and low temperatures (2–8°C) prevent degradation of the phosphoryl group . Light-sensitive storage is recommended to avoid photolytic decomposition.

Advanced Research Questions

Q. How do density functional theory (DFT) methods predict the electronic properties of this compound, and what functional combinations yield accurate results?

- Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are effective for calculating dipole moments and frontier molecular orbitals. For example, the HOMO-LUMO gap correlates with the compound’s reactivity in electrophilic substitutions. Studies show that inclusion of exact exchange terms (e.g., Becke’s 1993 functional) reduces errors in thermochemical predictions to <2.4 kcal/mol .

Q. What role does this compound play in the synthesis of radiopharmaceuticals for neuroimaging?

- The compound serves as a precursor for amyloid-PET tracers (e.g., [18F]Florbetaben). Radiolabeling involves substituting the phosphoryl group with ¹⁸F via nucleophilic aromatic substitution. PET imaging in Alzheimer’s patients demonstrates high specificity for amyloid-β plaques, validated by post-mortem histopathology .

Q. How does electrochemical polymerization of N-methylaniline derivatives affect their conductive properties, and what structural factors dominate charge transport?

- Poly(N-methylaniline) exhibits bipolaron conduction mechanisms due to electron-donating methyl groups, which stabilize charge carriers. Conductivity (~10⁻³ S/cm) is lower than polyaniline but improves with dopants (e.g., HCl). Scanning electron microscopy (SEM) reveals fibrous morphologies that enhance surface area for charge transfer .

Q. What mechanistic insights explain the regioselectivity of Arbuzov reactions in synthesizing phosphorylated anilines?

- The Arbuzov reaction proceeds via nucleophilic attack of the phosphorus center on the alkyl halide intermediate. Regioselectivity is controlled by steric hindrance from the methyl group on nitrogen and electronic effects of the aromatic ring. Computational studies suggest transition states with partial positive charge on phosphorus .

Q. How can conflicting reports on reaction yields or computational data be resolved through methodological critique?

- Discrepancies in DFT-predicted vs. experimental dipole moments may arise from solvent effects or basis set limitations. For synthesis yields, reproducibility requires standardized protocols (e.g., inert atmosphere purity, catalyst quality). Cross-validation using multiple characterization techniques (e.g., XRD for crystallinity) resolves structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.